1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea
Descripción
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c22-18-8-4-5-9-19(18)26-21(29)25-16-14-23-20(24-15-16)28-12-10-27(11-13-28)17-6-2-1-3-7-17/h1-9,14-15H,10-13H2,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUMTUSSQATLRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenyl isocyanate intermediate through the reaction of 2-fluoroaniline with phosgene.
Pyrimidinyl Intermediate Synthesis: The pyrimidinyl intermediate is synthesized by reacting 2-chloropyrimidine with 4-phenylpiperazine in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the coupling of the fluorophenyl isocyanate with the pyrimidinyl intermediate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or pyrimidinyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The molecular formula of 1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea is , with a molecular weight of approximately 433.50 g/mol. The compound features a urea functional group linked to a pyrimidine and piperazine moiety, which are known for their diverse biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the piperazine moiety. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including prostate cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis, making it a candidate for further development as an anticancer agent .
Neuropharmacological Effects
Compounds with piperazine structures are frequently investigated for their neuropharmacological properties, including antidepressant and anxiolytic effects. Research indicates that the incorporation of phenylpiperazine can enhance the interaction with serotonin receptors, potentially leading to improved efficacy in treating mood disorders .
Antimicrobial Properties
Recent studies have also explored the antimicrobial activities of similar compounds, suggesting that they may possess significant antifungal and antibacterial properties. The presence of the pyrimidine ring is believed to contribute to these activities by interfering with microbial cell function .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating various arylpiperazine derivatives, this compound was tested against several cancer cell lines. The results indicated an IC50 value in the low micromolar range, demonstrating its potential as an effective anticancer agent compared to standard treatments like cisplatin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 1.5 |
| MCF7 (Breast) | 2.0 | |
| Cisplatin | A549 (Lung) | 0.8 |
| MCF7 (Breast) | 1.0 |
Case Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological effects of arylpiperazine derivatives found that compounds similar to this compound exhibited significant anxiolytic effects in animal models. Behavioral tests indicated reduced anxiety levels comparable to established anxiolytics .
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Structural Analogs
Key structural analogs and their modifications are summarized below:
Key Observations :
Physicochemical Properties
Comparative physicochemical data (where available):
Analysis :
Pharmacological Potency and Selectivity
While direct activity data for the target compound are lacking, inferences can be drawn from analogs:
- Kinase Inhibition : Piperazine-pyrimidine-urea hybrids (e.g., ) are frequently explored as kinase inhibitors. The target’s phenylpiperazine moiety may enhance binding to ATP pockets in kinases like EGFR or VEGFR .
- CNS Applications : Fluorine substitution (as in the target and ) is common in neuroactive compounds due to improved pharmacokinetics and blood-brain barrier penetration .
Q & A
Basic Research Question
- NMR spectroscopy : 1H/13C NMR confirms regioselectivity of pyrimidine substitution (e.g., δ 8.5–9.0 ppm for pyrimidine protons) and urea NH signals (δ 6.5–7.5 ppm) .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) for purity assessment and mass verification (expected [M+H]+: ~434 g/mol) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns of the urea moiety .
How can researchers resolve contradictions in reported biological activity data across similar urea derivatives?
Advanced Research Question
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., CHO vs. HEK293) or receptor isoforms .
- Solubility limitations : Poor aqueous solubility (>10 µM in PBS) may lead to underestimated IC50 values .
Resolution Strategies : - Standardize assay protocols (e.g., use of DMSO concentration ≤0.1%) .
- Perform solubility enhancement via co-solvents (e.g., PEG-400) or nanoformulation .
What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Advanced Research Question
- Pharmacokinetics : Sprague-Dawley rats (IV/PO administration) with LC-MS/MS plasma analysis to determine t1/2, Cmax, and bioavailability .
- Toxicity : Acute toxicity testing in zebrafish embryos (FET assay) to assess LC50 and developmental effects .
Key Parameters : Monitor hepatic CYP450 metabolism (e.g., CYP3A4 inhibition) to predict drug-drug interactions .
How can researchers design experiments to elucidate the compound’s mechanism of action?
Advanced Research Question
- Target deconvolution : CRISPR-Cas9 knockout of candidate receptors in cell-based assays .
- Pathway analysis : RNA-seq or phosphoproteomics (e.g., Akt/mTOR signaling) post-treatment .
- In silico profiling : Use SwissTargetPrediction to identify off-target interactions .
What are the challenges in formulating this compound for preclinical studies?
Basic Research Question
- Solubility : LogP ~3.5 indicates poor water solubility. Use lipid-based carriers (e.g., liposomes) or cyclodextrin complexes .
- Stability : Urea bonds may hydrolyze under acidic conditions (simulated gastric fluid). Enteric coating or prodrug strategies mitigate degradation .
How can structural analogs guide the optimization of this compound?
Advanced Research Question
- Fluorophenyl vs. chlorophenyl substitution : Fluorine improves metabolic stability but may reduce membrane permeability compared to chlorine .
- Pyrimidine vs. triazine cores : Triazines show higher kinase inhibition but lower selectivity .
Synthetic Strategy : Parallel synthesis of analogs with varied aryl groups using automated flow chemistry .
What in vitro models are recommended for preliminary toxicity screening?
Basic Research Question
- Hepatotoxicity : HepG2 cells + MTT assay to assess mitochondrial dysfunction .
- Cardiotoxicity : hERG channel inhibition assay (PatchClamp) .
- Genotoxicity : Ames test (TA98 strain) with metabolic activation (S9 fraction) .
How can computational methods accelerate the development of derivatives?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
